2-Cyclopropyl-2-(trifluoromethyl)oxirane
Description
Properties
IUPAC Name |
2-cyclopropyl-2-(trifluoromethyl)oxirane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F3O/c7-6(8,9)5(3-10-5)4-1-2-4/h4H,1-3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCXPOBJAELFSPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2(CO2)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7F3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the methods for synthesizing 2-Cyclopropyl-2-(trifluoromethyl)oxirane involves the reaction of 3-chloro-1,1,1-trifluoroacetone with a reducing agent in the presence of an inert solvent. The reaction mixture is then treated with a proton source to yield 3-chloro-1,1,1-trifluoro-2-propanol, which is subsequently cyclized with aqueous alkali to form the desired oxirane compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but the synthetic route mentioned above can be scaled up for industrial applications. The use of readily available starting materials and standard reaction conditions makes this method suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropyl-2-(trifluoromethyl)oxirane undergoes various chemical reactions, including:
Ring-Opening Reactions: These reactions involve the cleavage of the oxirane ring, often facilitated by nucleophiles.
Substitution Reactions: The trifluoromethyl group can participate in substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under appropriate conditions.
Common Reagents and Conditions
Lithiation-Borylation: This reaction involves the use of lithium and boron reagents to form trifluoromethyl-substituted boronic esters.
Carbonylation: The oxirane ring can be opened and carbonylated in the presence of metal catalysts such as aluminum or chromium.
Major Products Formed
Trifluoromethyl-Substituted Alcohols: Formed through ring-opening reactions with nucleophiles.
Boronic Esters: Produced via lithiation-borylation reactions.
Scientific Research Applications
2-Cyclopropyl-2-(trifluoromethyl)oxirane has several applications in scientific research:
Agrochemical Discovery: It is employed in the development of agrochemicals due to its ability to form stable trifluoromethyl-substituted compounds.
Materials Science: The compound is used in the synthesis of materials with unique properties, such as enhanced thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-2-(trifluoromethyl)oxirane involves the electrophilic nature of the oxirane ring, which makes it susceptible to nucleophilic attack. The trifluoromethyl group enhances the electrophilicity of the oxirane ring, facilitating various chemical transformations. The compound can interact with molecular targets through ring-opening reactions, leading to the formation of new chemical bonds and functional groups .
Comparison with Similar Compounds
Substituent Effects on Physical Properties
The substituents on oxiranes significantly influence their physical and chemical behavior. Below is a comparative analysis:
*Estimated molecular weight based on structure.
Key Observations :
- Steric Effects : The cyclopropyl group in the target compound increases steric hindrance compared to linear fluorinated oxiranes like Trifluoro(trifluoromethyl)oxirane, likely slowing nucleophilic ring-opening reactions.
- Thermal Stability : The -CF₃ group enhances thermal stability, similar to perfluorinated oxiranes , but the cyclopropyl moiety may introduce strain-driven instability under certain conditions.
- State and Solubility : Chlorinated derivatives (e.g., chlorophenyl-methyl oxiranes) are typically solids or viscous liquids due to higher molecular weights and aromaticity , while fluorinated analogs remain liquids or gases.
Q & A
Q. What strategies mitigate metabolic instability of trifluoromethyl groups in vivo?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
